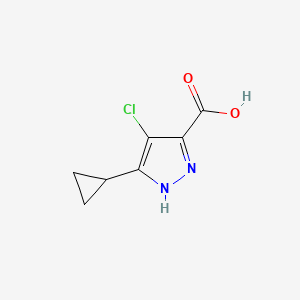

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Description

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 3-position

Properties

IUPAC Name |

4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDRXPJTCMNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically follows a multi-step approach:

- Step 1: Formation of the cyclopropyl-substituted pyrazole core. This usually involves the reaction of a 4-chloro-3-methylpyrazole precursor with cyclopropyl bromide in the presence of a base to substitute the methyl group with a cyclopropyl moiety.

- Step 2: Carboxylation of the substituted pyrazole. The intermediate is subjected to carboxylation by treatment with carbon dioxide under elevated pressure and temperature to introduce the carboxylic acid group at the 5-position of the pyrazole ring.

This approach leverages the nucleophilicity of the pyrazole ring and the reactivity of cyclopropyl bromide to achieve selective substitution, followed by carboxylation to yield the target acid.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | 4-chloro-3-methylpyrazole, cyclopropyl bromide, base | Formation of 4-chloro-3-cyclopropylpyrazole intermediate |

| 2 | Carboxylation | Carbon dioxide (CO₂), high pressure and temperature | Introduction of carboxylic acid at 5-position |

- Base used: Typically a strong base such as potassium carbonate or sodium hydride facilitates the alkylation.

- Carboxylation: High-pressure CO₂ is introduced, often in an autoclave or pressure reactor, at temperatures ranging from 100 to 150 °C to promote the carboxylation step efficiently.

Industrial Scale Preparation

Industrial production adapts the laboratory synthesis by employing:

- Continuous flow reactors for enhanced control over reaction parameters.

- Automated reagent addition and monitoring systems to optimize yield and safety.

- Scale-up of the alkylation and carboxylation steps with rigorous quality control to maintain product purity and batch-to-batch consistency.

Comparative Analysis with Similar Pyrazole Derivatives

While direct patents or literature on this compound are limited, related compounds such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester have well-documented synthetic routes that provide insights into analogous preparation strategies:

- The preparation involves methylation and chlorination steps using dimethyl carbonate and hydrogen peroxide under acidic conditions.

- Reaction conditions include controlled temperatures (20–70 °C) and the use of polar solvents such as diethylene glycol dimethyl ether.

- Purification involves filtration, vacuum distillation, and washing steps to ensure high purity.

Although these methods are for ethyl and methyl-substituted pyrazoles, the principles of selective substitution, chlorination, and carboxylation are transferable to the synthesis of this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclopropyl group introduction significantly influences the steric and electronic properties of the pyrazole ring, which can affect subsequent reactivity and biological activity.

- Carboxylation under CO₂ pressure is a key step that requires precise control over temperature and pressure to maximize yield.

- The chlorine substituent at the 4-position remains intact during these transformations, enabling further functionalization if needed.

- Industrial methods focus on reproducibility and safety, employing continuous processes rather than batch reactions.

- Analogous synthetic methods for related pyrazole carboxylic acids provide a valuable framework for optimizing the synthesis of the cyclopropyl derivative.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl and methyl group instead of a cyclopropyl group.

3(5)-aminopyrazoles: Serve as precursors for synthesizing condensed heterocyclic systems.

Uniqueness

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .

Biological Activity

4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1867157-17-2) is a heterocyclic compound that has gained attention in medicinal chemistry and agricultural applications. It features a pyrazole ring with a chlorine substituent at the 4-position and a cyclopropyl group at the 3-position, which contribute to its unique chemical properties and biological interactions. The molecular formula is C₇H₈ClN₃O₂, with a molecular weight of approximately 202.64 g/mol. This compound is notable for its potential biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulating receptor functions through interaction with binding domains. These interactions can disrupt cellular pathways, leading to various biological effects, including:

- Anti-inflammatory effects : By inhibiting pro-inflammatory enzymes.

- Anticancer activities : Through modulation of cancer cell signaling pathways.

Applications in Research

This compound has been utilized in various fields of research:

- Medicinal Chemistry : Serves as a precursor for synthesizing pharmaceutical compounds.

- Agricultural Chemistry : Used in developing agrochemicals, such as herbicides and fungicides.

- Biochemical Studies : Employed in assays to study enzyme interactions and metabolic pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of prostate cancer cells by acting as an androgen receptor antagonist .

Anti-inflammatory Effects

In vitro studies indicate that derivatives of this compound can significantly reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases .

Comparative Biological Activity Table

Q & A

Q. Q1. What are common synthetic routes for preparing 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: A two-step approach is often employed:

Cyclopropane Ring Introduction : The cyclopropyl group can be introduced via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazole intermediates (e.g., 5-chloro derivatives) may react with cyclopropyl Grignard reagents under palladium catalysis .

Carboxylic Acid Functionalization : Hydrolysis of nitrile or ester precursors using acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions yields the carboxylic acid moiety. Optimize reaction time and temperature to avoid decarboxylation .

Advanced Synthesis Challenges

Q. Q2. How can steric hindrance from the cyclopropyl group affect reaction efficiency during synthesis?

Methodological Answer: The cyclopropyl group’s rigidity and steric bulk may slow down nucleophilic attacks or coupling reactions. Strategies to mitigate this include:

- Using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance steric tolerance.

- Employing microwave-assisted synthesis to accelerate reaction kinetics under controlled thermal conditions .

Monitor intermediates via HPLC-MS to identify incomplete reactions or by-products .

Structural Characterization

Q. Q3. What advanced techniques are used to confirm the molecular geometry of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond angles, dihedral angles, and confirms the spatial arrangement of the cyclopropyl and carboxylic acid groups. For example, related pyrazole-carboxylic acids show C–Cl bond lengths of ~1.73 Å and planar pyrazole rings .

- DFT Calculations : Compare experimental data (e.g., NMR chemical shifts) with computed values to validate conformations .

Bioactivity and Functional Group Modulation

Q. Q4. How does the carboxylic acid group influence bioactivity, and what modifications enhance target selectivity?

Methodological Answer:

- Carboxylic Acid as a Pharmacophore : The –COOH group can engage in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors). Replace with bioisosteres like tetrazoles or sulfonamides to improve metabolic stability .

- Derivatization : Esterification or amidation of the –COOH group can modulate lipophilicity. For example, methyl esters of pyrazole-carboxylic acids show improved cell permeability in antiviral assays .

Analytical Challenges

Q. Q5. How can researchers distinguish this compound from structurally similar by-products?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., 0.1% formic acid in acetonitrile/water). Monitor retention times and UV spectra (λ = 210–260 nm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₇H₇ClN₂O₂) with <2 ppm mass error. Look for fragments like [M–COOH]⁺ to validate the carboxylic acid group .

Stability and Degradation

Q. Q6. What factors influence the stability of this compound during storage?

Methodological Answer:

- Light Sensitivity : The cyclopropyl ring may undergo photolytic cleavage. Store in amber vials at –20°C under inert gas (Ar/N₂) .

- pH-Dependent Degradation : The carboxylic acid group can decarboxylate under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for long-term stability .

Advanced Mechanistic Studies

Q. Q7. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) can skew results. Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for IC₅₀) .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated cyclopropane derivatives) via LC-MS/MS to clarify discrepancies in potency .

Computational Modeling

Q. Q8. What computational methods predict the reactivity of the cyclopropyl group in catalytic reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model steric interactions between the cyclopropyl group and catalyst surfaces (e.g., Pd/C).

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions under acidic/basic conditions. B3LYP/6-31G(d) is a suitable basis set for pyrazole derivatives .

Environmental Interactions

Q. Q9. How do indoor laboratory surfaces (e.g., glass, stainless steel) affect the compound’s stability?

Methodological Answer:

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to quantify adsorption on stainless steel vs. glass. Pyrazole-carboxylic acids exhibit higher adhesion to polar surfaces due to –COOH interactions .

- Oxidative Degradation : Monitor air-exposed samples via FTIR for carbonyl formation (C=O stretching at ~1700 cm⁻¹) .

Advanced Pharmacokinetics

Q. Q10. What strategies improve the oral bioavailability of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.